

An In-depth Technical Guide to Biotin (R)-Sulfoxide: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Biotin (R)-Sulfoxide*

CAS No.: 3376-83-8

Cat. No.: B043291

[Get Quote](#)

Abstract

Biotin (R)-Sulfoxide, also known as Biotin d-sulfoxide, is a primary metabolite of Biotin (Vitamin B7) resulting from the oxidation of the thioether sulfur atom. While often considered biologically inactive in mammals, its formation, chemical properties, and interaction with biotin-binding proteins are of significant interest in metabolic studies, nutritional science, and drug development. This guide provides a comprehensive technical overview of the chemical structure, stereochemistry, physicochemical properties, synthesis, and analytical characterization of **Biotin (R)-Sulfoxide**. It is intended for researchers, scientists, and professionals who require a detailed understanding of this key biotin derivative.

Introduction

Biotin is an essential B vitamin that functions as a critical cofactor for several carboxylase enzymes involved in fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1][2] Its metabolism in vivo leads to various catabolites, primarily through two pathways: β -oxidation of the valeric acid side chain and oxidation of the sulfur atom in the thiophane ring.[2][3] The latter pathway yields **Biotin (R)-Sulfoxide**, Biotin (S)-Sulfoxide, and Biotin Sulfone.[3][4]

Biotin (R)-Sulfoxide is a major urinary metabolite in mammals, sometimes accounting for up to half of the excreted biotin equivalents.[1] Understanding its properties is crucial for accurately assessing biotin status and for designing biotin-based technologies, such as affinity chromatography and targeted drug delivery, where the stability and binding characteristics of biotin analogues are paramount. This guide synthesizes current knowledge to provide a detailed, field-proven perspective on this important molecule.

Chemical Structure and Stereochemistry

The oxidation of the sulfur atom in the biotin molecule introduces a new chiral center, resulting in two diastereomers: **Biotin (R)-Sulfoxide** and **Biotin (S)-Sulfoxide**.[5]

- Molecular Formula: $C_{10}H_{16}N_2O_4S$ [1][6][7]
- Molecular Weight: 260.31 g/mol [1][6]
- Core Structure: The molecule retains the fused bicyclic system of biotin, which consists of a tetrahydrothiophene ring fused to an imidazolidinone (ureido) ring. A valeric acid side chain is attached to the tetrahydrothiophene ring.[1]
- Key Functional Group: The defining feature is the sulfoxide group (S=O) on the thiophane ring.
- Stereochemistry: The "(R)" designation refers to the stereochemical configuration at the newly formed chiral sulfur atom. The oxidation of d-biotin with agents like hydrogen peroxide typically produces a mixture of the (R)- and (S)-sulfoxides, often in unequal ratios.[5]

The precise stereochemistry is critical as it can influence biological activity and interactions with proteins. For instance, while mammalian systems largely treat biotin sulfoxides as inactive metabolites, some prokaryotes, like *E. coli* and *Salmonella*, possess a biotin sulfoxide reductase enzyme capable of reducing the sulfoxide back to active biotin, allowing them to scavenge this oxidized form.[1][7]

Caption: Oxidation of Biotin to its Diastereomeric Sulfoxides.

Physicochemical Properties

The introduction of the polar sulfoxide group significantly alters the physicochemical properties of biotin. These properties are essential for developing analytical methods and understanding the molecule's behavior in biological and chemical systems.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Synthesis and Metabolic Formation

Laboratory Synthesis: **Biotin (R)-Sulfoxide** is typically synthesized via the controlled oxidation of d-biotin.[1] A common and established method involves the reaction of biotin with one equivalent of hydrogen peroxide (H₂O₂) in a solvent like glacial acetic acid.[1][5]

- Rationale: Acetic acid serves as a solvent and can facilitate the oxidation process. Using a single equivalent of the oxidant is crucial to minimize over-oxidation to the corresponding biotin sulfone.[5] The reaction is typically run at room temperature for 24 hours to allow for complete conversion.[1][5]
- Outcome: This reaction yields a diastereomeric mixture of **Biotin (R)-Sulfoxide** and Biotin (S)-Sulfoxide.[1][5] The two diastereomers can then be separated by fractional crystallization, exploiting their different solubilities in various solvent systems.[5]

Metabolic Formation: In biological systems, **Biotin (R)-Sulfoxide** is formed from the oxidation of dietary biotin. This process is thought to occur primarily in the liver and gut.[1] The oxidation is mediated by an NADPH-dependent process in the smooth endoplasmic reticulum and can also be driven by reactive oxygen species (ROS) generated during periods of oxidative stress.[1][4] This metabolic pathway is a key part of biotin catabolism in mammals.[2]



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Caption: Simplified Metabolic Pathway of Biotin to **Biotin (R)-Sulfoxide**.

Analytical Characterization

Accurate identification and quantification of **Biotin (R)-Sulfoxide** require robust analytical techniques. Due to its structural similarity to biotin and its other metabolites, chromatographic separation coupled with sensitive detection is essential.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for separating biotin and its metabolites. A reversed-phase C18 column is typically employed.

Protocol: HPLC Separation of Biotin Metabolites

- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase A: Water with 0.1% Formic Acid.
 - Causality: The acidic modifier is critical. It ensures the carboxylic acid moiety of biotin and its metabolites is protonated, leading to improved retention on the nonpolar stationary phase and symmetric peak shapes.
- Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

- Gradient Elution: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes.
 - Causality: A gradient is necessary to first elute the more polar sulfoxide and then the less polar parent biotin, ensuring baseline separation.
- Flow Rate: 0.5 - 1.0 mL/min.
- Detection: UV detection at ~210 nm is possible but lacks specificity. Mass Spectrometry (MS) is highly preferred for definitive identification and quantification.

Mass Spectrometry (MS)

Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides the highest level of specificity and sensitivity for analyzing **Biotin (R)-Sulfoxide**, especially in complex biological matrices like serum or urine.^{[8][9]}

Protocol: HPLC-MS/MS Analysis

- Ionization Source: Electrospray Ionization (ESI) in positive mode (ESI+).
 - Causality: ESI is a soft ionization technique suitable for polar, thermally labile molecules. Positive mode is chosen to protonate the molecule, forming the precursor ion $[M+H]^+$.
- Precursor Ion (Q1): For Biotin Sulfoxide, the $[M+H]^+$ ion is m/z 261.1.
- Collision Gas: Argon.
- Product Ions (Q3): Select at least two specific product ions resulting from the fragmentation of the precursor ion for high-confidence identification (Multiple Reaction Monitoring - MRM). A common fragment for biotin and its derivatives corresponds to the loss of the valeric acid side chain.
- Internal Standard: Use of a stable isotope-labeled internal standard, such as deuterated biotin, is crucial for accurate quantification.^[8]
 - Causality: The internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction and highly accurate

results.[8]



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Caption: A typical HPLC-MS/MS workflow for Biotin Sulfoxide quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation. Distinct shifts in ^1H and ^{13}C spectra can confirm the presence of the sulfoxide and differentiate between diastereomers.

- ^1H NMR: Protons adjacent to the sulfoxide group will exhibit characteristic downfield shifts compared to the parent biotin molecule due to the electron-withdrawing nature of the S=O bond. In D_2O , characteristic proton signals appear in the 3–4 ppm region.[1]
- ^{13}C NMR: The carbon atoms flanking the sulfur atom will also show distinct chemical shifts.
- Solvent: Deuterated solvents like DMSO-d_6 or D_2O are commonly used.

Biological Significance and Applications

Role as a Metabolite

In mammals, **Biotin (R)-Sulfoxide** is primarily an inactive catabolite destined for excretion.[7] Its concentration in serum and urine increases significantly following both acute and chronic

biotin supplementation, making it an important biomarker for assessing biotin intake and metabolism.[10]

Interaction with Biotin-Binding Proteins

The interaction between biotin and proteins like avidin and streptavidin is one of the strongest non-covalent bonds known in nature, with dissociation constants (Kd) in the femtomolar to picomolar range.[11][12] This property is the foundation for countless biotechnological applications.[13][14]

Oxidation of the sulfur atom to a sulfoxide can impact this binding. While the affinity is generally reduced compared to biotin, the interaction can still be significant. This has implications for:

- **Immunoassays:** Many clinical immunoassays utilize the streptavidin-biotin system.[14] High circulating levels of biotin metabolites like the sulfoxide could potentially interfere with these tests, although this is less of a concern than with biotin itself.
- **Drug Delivery:** Biotin is often used as a targeting ligand to deliver drugs to cancer cells that overexpress biotin receptors. The stability of the thioether bond is a consideration in drug design, as oxidation to the sulfoxide in vivo could alter the binding affinity and targeting efficiency of the conjugate.

Conclusion

Biotin (R)-Sulfoxide is more than just an inactive metabolite; it is a key piece in the puzzle of biotin metabolism and a molecule with distinct chemical properties that are relevant to analytical chemistry and biotechnology. Its stereospecific structure, altered polarity, and modified binding affinity compared to biotin necessitate specific and robust analytical methods for its study. A thorough understanding of its formation, properties, and analysis, as outlined in this guide, is essential for professionals working in nutrition, clinical diagnostics, and the development of biotin-based technologies.

References

- Grokipedia. (n.d.). Biotin sulfoxide.
- Wikipedia. (n.d.). Biotin sulfoxide. Retrieved from [\[Link\]](#)

- ResearchGate. (n.d.). Metabolic pathways of biotin catabolism. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). Biotinate sulfoxide(1-). Retrieved from [\[Link\]](#)
- Melville, D. B. (1954). BIOTIN SULFOXIDE. *Journal of Biological Chemistry*, 208(2), 513-520. Retrieved from [\[Link\]](#)
- Wilson, K. P., et al. (2021). Biotin's Lessons in Drug Design. *Journal of Medicinal Chemistry*, 64(19), 14357-14371. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). Biotin. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). Biotin. Retrieved from [\[Link\]](#)
- Höller, U., et al. (2006). Quantification of biotin in feed, food, tablets, and premixes using HPLC-MS/MS. *Journal of Agricultural and Food Chemistry*, 54(18), 6545-6551. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). ¹H NMR spectra of biotin in DMSO-d₆. Retrieved from [\[Link\]](#)
- Nguyen, T. T., et al. (2023). Development of liquid chromatography-mass spectrometry method to determine biotin content in nutritional products and supplement. *Vietnam Journal of Food Control (VJFC)*, 6(2), 143-152. Retrieved from [\[Link\]](#)
- Glasel, J. A. (1966). A Nuclear Magnetic Resonance Investigation of Biotin. The Biotin Sulfonium Ion. *Biochemistry*, 5(6), 1851-1855. Retrieved from [\[Link\]](#)
- Rockland Immunochemicals. (n.d.). Tips for Biotin, Avidin, & Streptavidin. Retrieved from [\[Link\]](#)
- Höller, U., et al. (2006). Quantification of Biotin in Feed, Food, Tablets, and Premixes Using HPLC-MS/MS. *PubMed*. Retrieved from [\[Link\]](#)
- Li, D., et al. (2020). Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. *ACS Omega*, 5(42), 27128-27136. Retrieved from [\[Link\]](#)

- Mock, D. M., & Mock, N. I. (1997). Serum concentrations of bisnorbiotin and biotin sulfoxide increase during both acute and chronic biotin supplementation. *The Journal of Nutrition*, 127(8), 1444-1450. Retrieved from [[Link](#)]
- Höller, U., et al. (2006). Quantification of Biotin in Feed, Food, Tablets, and Premixes Using HPLC-MS/MS. *Scribd*. Retrieved from [[Link](#)]
- Wikipedia. (n.d.). Streptavidin. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. grokipedia.com [grokipedia.com]
- 2. [Biotin - Wikipedia](https://en.wikipedia.org/wiki/Biotin) [en.wikipedia.org]
- 3. [Biotin | C10H16N2O3S | CID 171548 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/Biotin) [pubchem.ncbi.nlm.nih.gov]
- 4. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 5. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 6. [Biotin sulfoxide - Wikipedia](https://en.wikipedia.org/wiki/Biotin_sulfoxide) [en.wikipedia.org]
- 7. [caymanchem.com](https://www.caymanchem.com) [[caymanchem.com](https://www.caymanchem.com)]
- 8. [Quantification of biotin in feed, food, tablets, and premixes using HPLC-MS/MS - PubMed](https://pubmed.ncbi.nlm.nih.gov/28111111/) [pubmed.ncbi.nlm.nih.gov]
- 9. [scribd.com](https://www.scribd.com) [[scribd.com](https://www.scribd.com)]
- 10. [Serum concentrations of bisnorbiotin and biotin sulfoxide increase during both acute and chronic biotin supplementation - PubMed](https://pubmed.ncbi.nlm.nih.gov/28111111/) [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [Streptavidin - Wikipedia](https://en.wikipedia.org/wiki/Streptavidin) [en.wikipedia.org]
- 13. [Tips for Biotin, Avidin, & Streptavidin | Rockland](https://www.rockland.com) [[rockland.com](https://www.rockland.com)]

- [14. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [An In-depth Technical Guide to Biotin (R)-Sulfoxide: Structure, Properties, and Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043291#chemical-structure-and-properties-of-biotin-r-sulfoxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)